Caerin-1.17
Beschreibung
Caerin-1.17 is a 25-residue antimicrobial peptide (AMP) isolated from the skin secretions of the Australian tree frog Litoria chloris. It belongs to the caerin family, characterized by a conserved N-terminal sequence and a variable C-terminal region. The peptide adopts an amphipathic α-helical structure in hydrophobic environments, enabling membrane disruption and broad-spectrum activity against bacteria, fungi, and enveloped viruses like HIV and HSV . Its mechanism involves pore formation in microbial membranes, leading to cell lysis, and immunomodulatory effects such as cytokine induction .
Eigenschaften
Bioaktivität |
Antibacterial |
|---|---|
Sequenz |
GLFSVLGSVAKHLLPHVAPIIAEKL |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Caerin-1.17 shares structural motifs with other caerin peptides (e.g., Caerin-1.1, Caerin-1.9) but differs in residue composition and charge distribution. Key structural features of related AMPs are summarized in Table 1 .
Table 1: Structural and Physicochemical Properties of Selected AMPs
| Peptide | Source | Length (AA) | Net Charge | Key Residues | Secondary Structure |
|---|---|---|---|---|---|
| Caerin-1.17 | Litoria chloris | 25 | +3 | Gly⁵, Pro¹⁵, Val²² | α-helix (70% by CD) |
| Caerin-1.1 | Litoria splendida | 21 | +4 | Glu³, Leu¹⁰, Phe²⁰ | α-helix (65% by CD) |
| Magainin-2 | Xenopus laevis | 23 | +4 | Gly⁴, Lys¹⁰, Phe¹⁶ | α-helix (60% by CD) |
| Temporin A | Rana temporaria | 13 | +2 | Leu⁶, Phe⁹, Val¹³ | β-sheet (disordered) |
CD = Circular Dichroism; Data synthesized from structural studies
Caerin-1.17’s C-terminal proline residue (Pro¹⁵) enhances conformational flexibility, distinguishing it from the rigid α-helix of Magainin-2. This flexibility may improve interactions with diverse microbial membranes .
Functional Activity
Antimicrobial Efficacy :
Caerin-1.17 exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 2–4 μM) and enveloped viruses (e.g., HSV-1, EC₅₀: 1.5 μM). Comparatively, Temporin A shows narrow-spectrum activity, primarily targeting Gram-positive bacteria (MIC: 6–8 μM) .
Table 2: Antimicrobial and Antiviral Activity
| Peptide | Gram+ Bacteria (MIC, μM) | Gram− Bacteria (MIC, μM) | Enveloped Viruses (EC₅₀, μM) | Hemolytic Activity (HC₅₀, μM) |
|---|---|---|---|---|
| Caerin-1.17 | 2–4 | 8–16 | 1.5 (HSV-1) | >64 |
| Caerin-1.1 | 4–8 | 16–32 | 3.0 (HIV) | 32 |
| Magainin-2 | 8–16 | 8–16 | N/A | 16 |
| Temporin A | 6–8 | >32 | N/A | 8 |
MIC = Minimum Inhibitory Concentration; EC₅₀ = Half-Maximal Effective Concentration; HC₅₀ = Hemolytic Concentration
Caerin-1.17’s lower hemolytic activity (HC₅₀ >64 μM) compared to Magainin-2 (HC₅₀: 16 μM) highlights its selectivity for microbial over mammalian membranes, likely due to its balanced hydrophobicity and charge .
Mechanistic Insights
While Caerin-1.17 and Magainin-2 both disrupt membranes via the "carpet model," Caerin-1.17 induces stronger membrane curvature due to its proline hinge, facilitating pore formation at lower concentrations . In contrast, Temporin A employs a receptor-mediated mechanism, targeting specific lipid components in bacterial membranes .
Discussion
Caerin-1.17’s unique structural and functional profile positions it as a promising candidate for antiviral therapeutics. Its reduced cytotoxicity compared to Caerin-1.1 and Magainin-2 underscores the importance of residue-specific modifications in AMP design. coli, MIC: 8–16 μM) suggests room for optimization through sequence engineering.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
